2-(Cyclohex-3-en-1-yl)ethan-1-amine
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Overview
Description
2-(Cyclohex-3-en-1-yl)ethan-1-amine is an organic compound with the molecular formula C8H15N. It is a clear, colorless to light yellow liquid that is slightly soluble in chloroform and methanol . This compound is primarily used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohex-3-en-1-yl)ethan-1-amine typically involves the reaction of cyclohexene with ethylamine under controlled conditions. One common method includes the following steps :
Preparation of the Reaction Mixture: Ethylamine is placed in a three-necked flask and cooled to -70°C under an argon atmosphere.
Addition of Cyclohexene: Cyclohexene is added to the ethylamine solution, followed by the addition of lithium powder.
Reaction Conditions: The mixture is stirred at -70°C for 2 hours, then warmed to -30°C, and additional lithium powder is added. The mixture is stirred again at -30°C for 2 hours before being allowed to warm to room temperature overnight.
Workup: The reaction mixture is treated with water and extracted with chloroform. The organic phases are combined, dried over sodium sulfate, filtered, and evaporated to yield the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of larger reactors and more efficient separation and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohex-3-en-1-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Cyclohexenone or cyclohexanol derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: N-alkyl or N-acyl derivatives of the original amine.
Scientific Research Applications
2-(Cyclohex-3-en-1-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Cyclohex-3-en-1-yl)ethan-1-amine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a substrate for dopamine beta-monooxygenase, which catalyzes the allylic hydroxylation of the compound to form ®-2-amino-1-(1-cyclohexenyl)ethanol . This reaction involves the transfer of an oxygen atom from the enzyme to the substrate, resulting in the formation of a hydroxylated product.
Comparison with Similar Compounds
Cyclohexylamine: A saturated analogue with similar applications in organic synthesis.
Cyclohexenylmethylamine: Another unsaturated amine with comparable reactivity.
Cyclohexenylethylamine: A closely related compound with similar chemical properties.
Uniqueness: 2-(Cyclohex-3-en-1-yl)ethan-1-amine is unique due to its specific structure, which combines an unsaturated cyclohexene ring with an ethylamine side chain. This structure imparts distinct reactivity and makes it a valuable intermediate in various synthetic processes .
Properties
IUPAC Name |
2-cyclohex-3-en-1-ylethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c9-7-6-8-4-2-1-3-5-8/h1-2,8H,3-7,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQPEBYXODWON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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